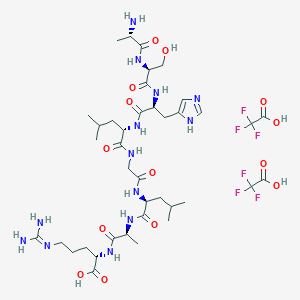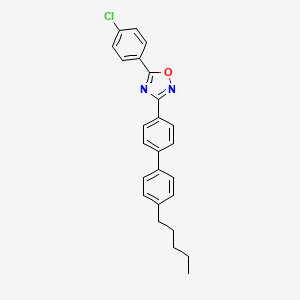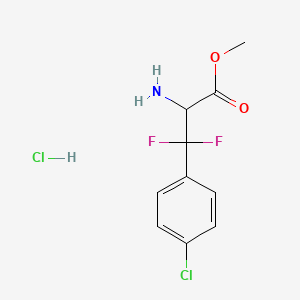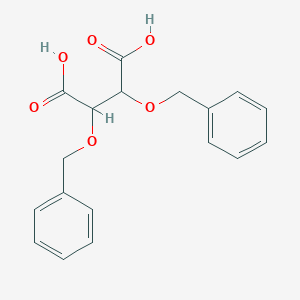![molecular formula C26H19N3OS2 B12454797 4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B12454797.png)
4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthyl-2-phényl-N-[4-(2-phényl-1,3-thiazol-4-yl)phényl]-1,3-thiazole-5-carboxamide est un composé organique complexe appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure cyclique. Ce composé particulier est remarquable pour ses activités biologiques potentielles et ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse du 4-méthyl-2-phényl-N-[4-(2-phényl-1,3-thiazol-4-yl)phényl]-1,3-thiazole-5-carboxamide implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. La voie de synthèse comprend souvent la formation du cycle thiazole par des réactions de cyclisation. Les réactifs couramment utilisés dans la synthèse comprennent les thioamides, les α-halocétones et divers catalyseurs pour faciliter le processus de cyclisation. Les méthodes de production industrielles peuvent impliquer l'optimisation des conditions de réaction telles que la température, le solvant et le temps de réaction pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à des positions spécifiques sur le cycle thiazole, en fonction des substituants présents. Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les catalyseurs acides ou basiques, les solvants tels que l'éthanol ou le dichlorométhane, et les températures contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de recherche scientifique
Le 4-méthyl-2-phényl-N-[4-(2-phényl-1,3-thiazol-4-yl)phényl]-1,3-thiazole-5-carboxamide a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé présente des activités antimicrobiennes, antifongiques et antivirales potentielles, ce qui en fait un candidat pour le développement de médicaments.
Médecine : La recherche a montré son potentiel en tant qu'agent anti-inflammatoire et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 4-méthyl-2-phényl-N-[4-(2-phényl-1,3-thiazol-4-yl)phényl]-1,3-thiazole-5-carboxamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité d'enzymes spécifiques en se liant à leurs sites actifs, bloquant ainsi leur fonction. Il peut également interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et affectant les processus cellulaires tels que la prolifération et l'apoptose.
Applications De Recherche Scientifique
4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Des composés similaires au 4-méthyl-2-phényl-N-[4-(2-phényl-1,3-thiazol-4-yl)phényl]-1,3-thiazole-5-carboxamide comprennent d'autres dérivés thiazoliques tels que :
Sulfathiazole : Un médicament antimicrobien utilisé pour traiter les infections bactériennes.
Ritonavir : Un médicament antirétroviral utilisé dans le traitement du VIH/SIDA.
Abafungin : Un médicament antifongique utilisé pour traiter les infections fongiques. Comparé à ces composés, le 4-méthyl-2-phényl-N-[4-(2-phényl-1,3-thiazol-4-yl)phényl]-1,3-thiazole-5-carboxamide est unique en raison de ses substituants spécifiques et de son potentiel pour un éventail plus large d'activités biologiques.
Propriétés
Formule moléculaire |
C26H19N3OS2 |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C26H19N3OS2/c1-17-23(32-26(27-17)20-10-6-3-7-11-20)24(30)28-21-14-12-18(13-15-21)22-16-31-25(29-22)19-8-4-2-5-9-19/h2-16H,1H3,(H,28,30) |
Clé InChI |
WRWZUOIKYBHXEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12454716.png)


![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B12454729.png)

![1-(3,4-dichlorophenyl)-3-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B12454738.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B12454746.png)
![N'-[(3-iodo-4-methoxyphenyl)carbonyl]thiophene-2-carbohydrazide](/img/structure/B12454749.png)
![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)


![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)

